![molecular formula C15H15N3 B6142719 [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine CAS No. 953727-38-3](/img/structure/B6142719.png)
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#CC (C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . This indicates the presence of a benzimidazole ring attached to a phenyl ring through a methanamine group . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula isC15H11N3 and it has a molecular weight of 233.27 . The InChI code for the compound is 1S/C15H11N3/c16-9-12-5-7-13 (8-6-12)10-18-11-17-14-3-1-2-4-15 (14)18/h1-8,11H,10H2 .
Aplicaciones Científicas De Investigación
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine has been studied for its potential therapeutic applications. In-vitro and in-vivo studies have shown that this compound has anxiolytic, anticonvulsant, and sedative properties. It has been studied for its potential use in the treatment of anxiety, depression, and insomnia. Other studies have also shown that this compound has anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with tubulin , a protein that plays a crucial role in cell division and structure.
Mode of Action
It’s hypothesized that it may interact with its targets in a manner similar to other benzimidazole derivatives . These compounds typically bind to their targets, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Given its potential interaction with tubulin , it may impact pathways related to cell division and structure.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine interacts with its targets . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine in laboratory experiments include its availability and ease of synthesis. It is also relatively inexpensive and has been studied extensively for its potential therapeutic applications. However, there are also some limitations to using this compound in laboratory experiments. For example, it has a short half-life, which means that it must be administered frequently in order to maintain its effects. In addition, its effects on the central nervous system can be unpredictable, and it may cause side effects such as drowsiness, confusion, and impaired motor coordination.
Direcciones Futuras
Future research on [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies should also be conducted to determine the optimal dose and frequency of administration. Additionally, further research should be conducted to evaluate the safety and efficacy of this compound in humans. Other potential future directions include exploring the potential of this compound as a novel therapeutic agent for the treatment of neurological disorders and examining its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine has been reported in several studies. In one study, the compound was synthesized by reacting 4-bromo-N-methylbenzamide with 1-methyl-1,3-benzodiazepin-2-one in the presence of sodium carbonate and acetic acid. The product was then purified by column chromatography and recrystallization. Other methods have also been reported, such as the reaction of 4-bromo-N-methylbenzamide with 1-methyl-1,3-benzodiazepin-2-one in the presence of sodium hydride and acetic acid.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed and causes serious eye damage . The compound should be handled with appropriate safety measures, including wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBJHDHYCIYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)
![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)
![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

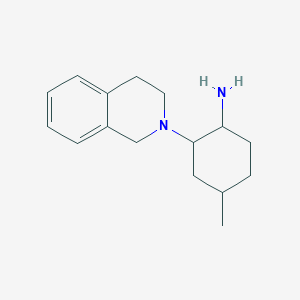
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
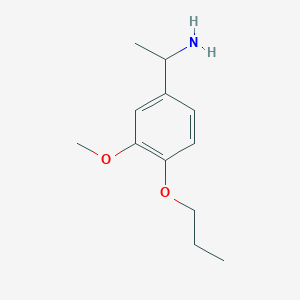
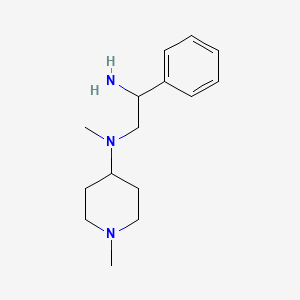
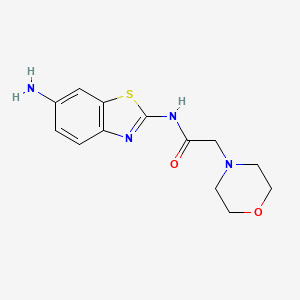
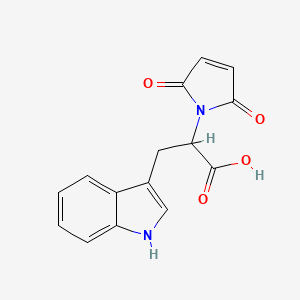
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)